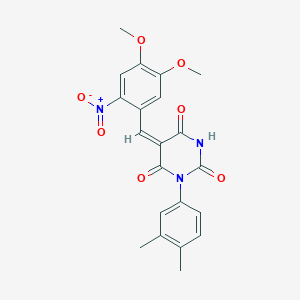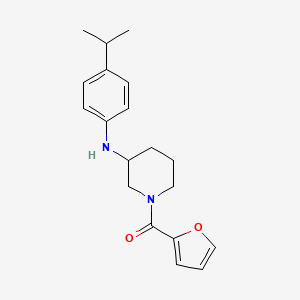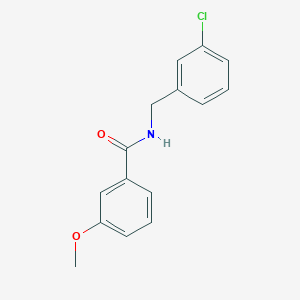![molecular formula C20H20FNO B4966838 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone, also known as 4F-MDMB-BICA, is a synthetic cannabinoid. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, such as pain perception, appetite, and mood regulation. Synthetic cannabinoids like 4F-MDMB-BICA are used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone is a potent agonist of the CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and are involved in the regulation of pain perception, appetite, and mood. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses. Activation of CB1 and CB2 receptors by 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone leads to various physiological effects, such as analgesia, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone are primarily mediated by its agonist activity at the CB1 and CB2 receptors. Activation of CB1 receptors in the brain leads to analgesia, appetite stimulation, and mood modulation. Activation of CB2 receptors in immune cells leads to immune modulation and inflammation regulation. Synthetic cannabinoids like 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone are used to study the effects of CB1 and CB2 receptor activation on various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone in lab experiments are its potency and selectivity for the CB1 and CB2 receptors. It allows researchers to study the effects of CB1 and CB2 receptor activation on various physiological processes with high specificity and potency. The limitations of using 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone in lab experiments are its potential toxicity and lack of pharmacokinetic data. Synthetic cannabinoids like 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone have the potential to cause adverse effects, and their pharmacokinetic properties are not well understood.
Future Directions
For research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone include investigating its potential therapeutic applications in various diseases, such as chronic pain, cancer, and neurological disorders. Synthetic cannabinoids like 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone have the potential to modulate the endocannabinoid system and provide therapeutic benefits in various diseases. Further research is needed to understand the pharmacokinetic properties and potential toxicity of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone and other synthetic cannabinoids.
Synthesis Methods
The synthesis of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with indole-3-carboxaldehyde to form 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This compound is then reacted with 2,2-dimethyl-1-propanone in the presence of a catalyst to form 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone. The final product is purified by chromatography and characterized by spectroscopic methods.
Scientific Research Applications
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone is used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are involved in various physiological processes. Synthetic cannabinoids like 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone are used to study the effects of CB1 and CB2 receptor activation on pain perception, appetite, and mood regulation. They are also used to investigate the potential therapeutic applications of CB1 and CB2 receptor agonists in various diseases, such as chronic pain, cancer, and neurological disorders.
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c1-20(2,3)19(23)17-13-22(18-7-5-4-6-16(17)18)12-14-8-10-15(21)11-9-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALPPJKIXDWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
